2,4,6/3,5-Pentahydroxycyclohexanone (CAS 488-64-2), commonly known as scyllo-inosose or myo-inosose-2, is a highly oxidized, six-membered cyclitol containing five hydroxyl groups and a single ketone moiety [1]. As a critical intermediate in inositol metabolism, it serves as the direct precursor for the synthesis of scyllo-inositol, a high-value therapeutic candidate for neurodegenerative diseases. Commercially, procuring scyllo-inosose bypasses the thermodynamically challenging and low-yield oxidation of myo-inositol, providing a process-ready substrate for stereoselective chemical or enzymatic reduction [1]. Furthermore, it functions as an essential, non-substitutable reference standard and substrate for characterizing inositol dehydrogenases (e.g., IolX, IolW) and myo-inosose-2 dehydratase (IolE) in industrial biocatalysis and metabolic engineering workflows [2].
Suitable for myo-inositol dehydrogenase kinetics and substrate specificity profiling
Supports mutasynthetic production of hydroxylated aminoglycoside analogs
Enables NADH/NADPH-coupled regeneration assay design in inositol metabolism research
Substituting scyllo-inosose with the far more abundant myo-inositol or the structurally related 2-deoxy-scyllo-inosose (DOI) results in fundamental process failures [1]. While myo-inositol is a cheaper starting material, its conversion to scyllo-inositol requires a highly controlled, regioselective oxidation to scyllo-inosose before reduction can occur; chemical oxidation often yields complex mixtures of isomers, drastically reducing the final yield and increasing purification costs [1]. Conversely, 2-deoxy-scyllo-inosose lacks the crucial C2 hydroxyl group, making it suitable for aminoglycoside synthesis but entirely incompatible with pathways targeting fully hydroxylated inositols like scyllo-inositol [2]. In enzymatic assays, substituting scyllo-inosose with other cyclitols fails to trigger the specific activity of NADH-dependent scyllo-inositol dehydrogenases, leading to false negatives in biocatalyst screening [1].
Inositol analogs (e.g., myo-inositol, scyllo-inositol) exhibit different substrate affinities for dehydrogenases; substitution can shift enzyme saturation and kinetic readouts.
Tetrahydroxycyclohexanone isomers yield distinct aminoglycoside products in mutasynthesis; they do not generate the 2-hydroxygentamicin chemotype required for some resistance studies.
Non-keto inositol phosphate analogs lose critical active-site interactions for MIP synthase; inhibitor affinity drops significantly, limiting relevance for pharmacophore design.
When synthesizing the therapeutic candidate scyllo-inositol, starting directly from scyllo-inosose provides a massive yield advantage over multi-step chemical routes starting from myo-inositol. Stereoselective reduction of scyllo-inosose using sodium borohydride (NaBH4) yields scyllo-inositol at approximately 86% efficiency [1]. In contrast, traditional chemical syntheses starting from myo-inositol require extensive protection/deprotection schemes (e.g., via orthoformates) and often suffer from much lower overall yields due to the difficulty of regioselective oxidation. Procuring scyllo-inosose directly eliminates the oxidation bottleneck, streamlining the manufacturing process [1].
| Evidence Dimension | Target product yield (scyllo-inositol) |
| Target Compound Data | ~86% yield via direct NaBH4 reduction of scyllo-inosose |
| Comparator Or Baseline | Multi-step chemical synthesis from myo-inositol (significantly lower overall yield and higher process complexity) |
| Quantified Difference | Elimination of the oxidation step and associated yield losses, achieving 86% conversion in a single step |
| Conditions | Chemical reduction using NaBH4 in aqueous/neutral conditions |
Procuring scyllo-inosose directly reduces the number of synthetic steps and maximizes the yield of high-value scyllo-inositol, lowering overall manufacturing costs.
In engineered microbial cell factories designed to produce rare inositols, scyllo-inosose is the obligate intermediate that is reduced to scyllo-inositol by specific dehydrogenases such as IolX from Bacillus subtilis [1]. IolX exhibits strict substrate specificity, utilizing NADH to reduce scyllo-inosose to scyllo-inositol. Supplying myo-inositol to these specific reductase assays yields zero conversion because myo-inositol requires prior oxidation by a different enzyme (IolG) [1]. Using purified scyllo-inosose allows researchers to isolate and quantify the kinetics of the reduction step independently of the thermodynamically unfavorable oxidation step.
| Evidence Dimension | Enzymatic reduction activity by IolX |
| Target Compound Data | Quantitative conversion to scyllo-inositol |
| Comparator Or Baseline | myo-inositol (0% direct conversion by IolX) |
| Quantified Difference | Absolute requirement for the C2-ketone moiety to trigger reductase activity |
| Conditions | In vitro enzymatic assay using purified IolX and NADH |
For developers of biocatalytic processes, using scyllo-inosose is mandatory for assaying and optimizing the reductase enzymes responsible for rare inositol production.
For metabolic tracing of phosphatidylinositols in mammalian cells, highly pure [13C6]scyllo-inositol is required. Synthesizing this tracer from [13C6]scyllo-inosose ensures high isotopic fidelity [1]. In established protocols, purified [13C6]scyllo-inosose is recovered at 91% yield before being stereoselectively reduced to the final tracer [1]. Attempting to perform a one-pot oxidation-reduction from labeled myo-inositol without isolating the scyllo-inosose intermediate risks isotopic scrambling and the formation of unwanted labeled isomers, which confound mass spectrometry analysis.
| Evidence Dimension | Intermediate recovery and tracer purity |
| Target Compound Data | 91% recovery of pure [13C6]scyllo-inosose for downstream reduction |
| Comparator Or Baseline | Unpurified one-pot mixtures from labeled myo-inositol |
| Quantified Difference | Prevention of isomeric contamination in the final tracer |
| Conditions | Isotopic synthesis workflow followed by HILIC-MS/MS analysis |
Procuring or isolating pure scyllo-inosose guarantees the isomeric purity required for sensitive downstream LC-MS/MS metabolic tracing applications.
As the primary, process-ready intermediate for the large-scale chemical or enzymatic production of scyllo-inositol, bypassing the inefficient oxidation of myo-inositol and enabling high-yield stereoselective reduction [1].
Used as a definitive reference substrate for characterizing the kinetics of inositol dehydrogenases (e.g., IolX, IolW) and myo-inosose-2 dehydratase (IolE) in synthetic biology and metabolic engineering workflows [2].
Serves as the critical node for producing highly pure 13C- or deuterium-labeled scyllo-inositol for advanced NMR and mass spectrometry-based lipidomics, preventing isomeric scrambling [3].